Indalpine

Description

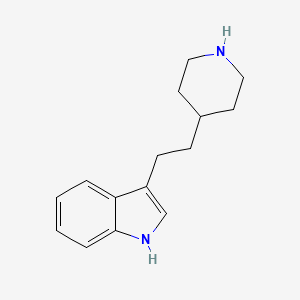

Structure

3D Structure

Properties

IUPAC Name |

3-(2-piperidin-4-ylethyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2/c1-2-4-15-14(3-1)13(11-17-15)6-5-12-7-9-16-10-8-12/h1-4,11-12,16-17H,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SADQVAVFGNTEOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CCC2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63845-42-1 (mono-hydrochloride) | |

| Record name | Indalpine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063758792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80213196 | |

| Record name | Indalpine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80213196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63758-79-2 | |

| Record name | Indalpine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63758-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indalpine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063758792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indalpine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08953 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Indalpine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80213196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indalpine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.569 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDALPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V35562QSVT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Synthesis of 3-(2-Piperidin-4-ylethyl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a viable synthetic pathway for 3-(2-Piperidin-4-ylethyl)-1H-indole, a significant heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, commencing with a commercially available starting material and employing well-established chemical transformations. This document furnishes detailed experimental protocols, quantitative data, and a visual representation of the synthetic route to aid in its practical implementation.

Introduction

The indole nucleus is a privileged scaffold in numerous biologically active compounds. The title compound, 3-(2-Piperidin-4-ylethyl)-1H-indole, incorporates both an indole and a piperidine moiety, two pharmacophorically important groups. This guide outlines a logical and reproducible synthetic strategy, focusing on the widely utilized Fischer indole synthesis as the key step for the construction of the indole ring system. The pathway is designed to be accessible to researchers with a solid background in organic synthesis.

Overall Synthetic Pathway

The synthesis of 3-(2-Piperidin-4-ylethyl)-1H-indole can be achieved through a four-step sequence, beginning with the N-protected piperidone derivative, 1-benzyl-4-piperidone. The synthesis involves a Wittig reaction for side-chain elongation, followed by hydrolysis to an aldehyde, which then undergoes a Fischer indole synthesis. The final step is the deprotection of the piperidine nitrogen to yield the target molecule.

Caption: Overall synthetic pathway for 3-(2-Piperidin-4-ylethyl)-1H-indole.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for each step of the synthesis. The quantitative data is summarized in tables for clarity and ease of comparison.

Step 1: Synthesis of 1-benzyl-4-(methoxymethylene)piperidine (Wittig Reaction)

This step involves the extension of the carbon chain at the 4-position of 1-benzyl-4-piperidone using a Wittig reaction with (methoxymethyl)triphenylphosphonium chloride.

Experimental Protocol:

A solution of a strong base, such as n-butyllithium in an appropriate solvent like tetrahydrofuran (THF), is prepared at a low temperature (e.g., 0 °C) under an inert atmosphere. To this solution, (methoxymethyl)triphenylphosphonium chloride is added portion-wise to generate the corresponding ylide. The reaction mixture is then cooled further (e.g., -40 °C), and a solution of 1-benzyl-4-piperidone in THF is added dropwise. The reaction is allowed to warm to room temperature and stirred for several hours. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried and concentrated under reduced pressure. The crude product is then purified by column chromatography.

| Parameter | Value |

| Starting Material | 1-benzyl-4-piperidone |

| Reagents | (Methoxymethyl)triphenylphosphonium chloride, n-butyllithium |

| Solvent | Tetrahydrofuran (THF) |

| Reaction Temperature | -40 °C to room temperature |

| Reaction Time | ~24 hours |

| Typical Yield | 60-70% |

Step 2: Synthesis of (1-benzylpiperidin-4-yl)acetaldehyde (Hydrolysis of Enol Ether)

The enol ether from the previous step is hydrolyzed under acidic conditions to yield the corresponding aldehyde.

Experimental Protocol:

1-benzyl-4-(methoxymethylene)piperidine is dissolved in a mixture of an organic solvent (e.g., THF) and an aqueous acid (e.g., dilute hydrochloric acid). The mixture is stirred at room temperature for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution) and the product is extracted with an organic solvent. The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to afford the crude aldehyde, which can be used in the next step without further purification.

| Parameter | Value |

| Starting Material | 1-benzyl-4-(methoxymethylene)piperidine |

| Reagent | Aqueous Hydrochloric Acid (HCl) |

| Solvent | Tetrahydrofuran (THF) / Water |

| Reaction Temperature | Room temperature |

| Reaction Time | 2-4 hours |

| Typical Yield | >90% (crude) |

Step 3: Synthesis of 3-(2-(1-benzylpiperidin-4-yl)ethyl)-1H-indole (Fischer Indole Synthesis)

This key step involves the reaction of the aldehyde with phenylhydrazine to form a phenylhydrazone intermediate, which then undergoes an acid-catalyzed cyclization to form the indole ring.[1][2]

Experimental Protocol:

(1-benzylpiperidin-4-yl)acetaldehyde and phenylhydrazine are dissolved in a suitable solvent such as ethanol or acetic acid. The mixture is stirred, often with gentle heating, to form the phenylhydrazone. After the formation of the hydrazone, an acid catalyst is added. Polyphosphoric acid (PPA) is an effective catalyst for this cyclization and can be used as both the solvent and the catalyst at elevated temperatures (e.g., 80-100 °C).[3][4] Alternatively, other acids like sulfuric acid or zinc chloride can be used.[2] The reaction mixture is heated for several hours until the cyclization is complete. The reaction is then cooled and quenched by pouring it into ice water. The mixture is made basic with a suitable base (e.g., sodium hydroxide solution) and the product is extracted with an organic solvent. The organic layers are combined, washed, dried, and concentrated. The crude product is purified by column chromatography.

| Parameter | Value |

| Starting Material | (1-benzylpiperidin-4-yl)acetaldehyde |

| Reagents | Phenylhydrazine, Polyphosphoric Acid (PPA) |

| Solvent | Polyphosphoric Acid (or a high-boiling solvent) |

| Reaction Temperature | 80-100 °C |

| Reaction Time | 2-6 hours |

| Typical Yield | 50-70% |

Step 4: Synthesis of 3-(2-Piperidin-4-ylethyl)-1H-indole (Deprotection)

The final step is the removal of the benzyl protecting group from the piperidine nitrogen to yield the target compound. Catalytic hydrogenation is a common and effective method for this transformation.

Experimental Protocol:

3-(2-(1-benzylpiperidin-4-yl)ethyl)-1H-indole is dissolved in a suitable solvent, typically methanol or ethanol. A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution. The reaction vessel is then placed under an atmosphere of hydrogen gas (using a balloon or a hydrogenation apparatus) and stirred vigorously at room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure to give the final product, which can be further purified by recrystallization or chromatography if necessary.

| Parameter | Value |

| Starting Material | 3-(2-(1-benzylpiperidin-4-yl)ethyl)-1H-indole |

| Reagent | Hydrogen (H₂) |

| Catalyst | 10% Palladium on Carbon (Pd/C) |

| Solvent | Methanol or Ethanol |

| Reaction Temperature | Room temperature |

| Reaction Time | 12-24 hours |

| Typical Yield | >90% |

Logical Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis and purification of the target compound.

Caption: Experimental workflow for the synthesis of 3-(2-Piperidin-4-ylethyl)-1H-indole.

Conclusion

This technical guide has detailed a robust and logical synthetic pathway for the preparation of 3-(2-Piperidin-4-ylethyl)-1H-indole. By utilizing well-established reactions such as the Wittig reaction and the Fischer indole synthesis, this guide provides researchers with the necessary information to synthesize this valuable compound for further investigation in various fields of chemical and pharmaceutical sciences. The provided experimental protocols and tabulated data serve as a practical resource for the successful implementation of this synthesis.

References

An In-Depth Technical Guide on the Pharmacodynamics of Indalpine and its Antihistamine Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indalpine, chemically known as 3-(2-piperidin-4-ylethyl)-1H-indole, is a selective serotonin reuptake inhibitor (SSRI) that was briefly introduced as an antidepressant in France in 1983 under the brand name Upstène. Despite its short time on the market due to toxicity concerns leading to its withdrawal in 1985, indalpine holds a significant place in the history of psychopharmacology as one of the earliest developed SSRIs. Its primary mechanism of action is the potent and selective inhibition of serotonin (5-hydroxytryptamine, 5-HT) reuptake. Additionally, literature suggests that indalpine possesses antihistaminic properties. This technical guide provides a comprehensive overview of the pharmacodynamics of indalpine, with a particular focus on its activity as a serotonin reuptake inhibitor and its reported antihistamine effects.

Core Pharmacodynamics: Serotonin Reuptake Inhibition

Indalpine's principal pharmacological effect is the selective inhibition of the serotonin transporter (SERT), leading to an increased concentration of serotonin in the synaptic cleft and enhanced serotonergic neurotransmission. This mechanism is the cornerstone of its antidepressant properties.

Quantitative Data: Neurotransmitter Uptake Inhibition

The inhibitory potency of indalpine on the uptake of various monoamine neurotransmitters was characterized in early in vitro studies. The following table summarizes the IC50 values for indalpine's inhibition of serotonin, norepinephrine, and dopamine uptake in rat brain synaptosomes.

| Neurotransmitter | IC50 (nM) |

| Serotonin (5-HT) | 80 |

| Norepinephrine (NE) | 2,800 |

| Dopamine (DA) | 10,000 |

Data sourced from Le Fur G., Uzan A. (1977) Effects of 4-(3-indolyl-alkyl) piperidine derivatives on uptake and release of noradrenaline, dopamine and 5-hydroxytryptamine in rat brain synaptosomes, rat heart and human blood platelets. Biochemical Pharmacology, 26(6), 497-503.

As the data indicates, indalpine is significantly more potent at inhibiting serotonin reuptake compared to norepinephrine and dopamine, highlighting its selectivity for the serotonin system.

Experimental Protocol: Serotonin Uptake Inhibition Assay in Rat Brain Synaptosomes

The following is a detailed methodology for a typical in vitro serotonin reuptake inhibition assay, similar to the one used to characterize indalpine.

1. Preparation of Synaptosomes:

-

Male rats are euthanized, and the brains are rapidly removed and placed in ice-cold 0.32 M sucrose solution.

-

The brain tissue (e.g., hypothalamus or whole brain minus cerebellum) is homogenized in the sucrose solution.

-

The homogenate is subjected to differential centrifugation to isolate the synaptosomal fraction (P2 fraction). The final pellet is resuspended in a suitable buffer (e.g., Krebs-Henseleit buffer).

-

Protein concentration of the synaptosomal preparation is determined using a standard method like the Lowry assay.

2. Uptake Assay:

-

Aliquots of the synaptosomal suspension are pre-incubated at 37°C for a short period (e.g., 5-10 minutes) in the presence of various concentrations of indalpine or a vehicle control.

-

The uptake reaction is initiated by the addition of a low concentration of radiolabeled serotonin (e.g., [³H]5-HT).

-

The incubation is carried out for a short duration (e.g., 5 minutes) at 37°C to measure the initial rate of uptake.

-

Non-specific uptake is determined in parallel incubations containing a high concentration of a potent serotonin reuptake inhibitor (e.g., fluoxetine) or by conducting the assay at 0-4°C.

-

The uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.

-

The radioactivity retained on the filters, representing the amount of [³H]5-HT taken up by the synaptosomes, is quantified using liquid scintillation counting.

3. Data Analysis:

-

The percentage inhibition of serotonin uptake at each concentration of indalpine is calculated.

-

The IC50 value, the concentration of indalpine that inhibits 50% of the specific serotonin uptake, is determined by non-linear regression analysis of the concentration-response curve.

Experimental Workflow for Serotonin Reuptake Inhibition Assay

Caption: Workflow for determining the IC50 of indalpine on serotonin reuptake.

Antihistamine Activity

While primarily an SSRI, indalpine has been noted to have a lack of affinity for H1 histaminic receptors. This is a significant feature, as many first-generation antidepressants exhibit potent antihistaminic effects, which contribute to side effects like sedation and weight gain.

Quantitative Data: Histamine H1 Receptor Binding Affinity

Experimental Protocol: In Vitro Histamine H1 Receptor Binding Assay

A standard method to determine the binding affinity of a compound for the histamine H1 receptor is a radioligand binding assay using [³H]mepyramine. The following protocol outlines the general procedure.

1. Membrane Preparation:

-

A source of H1 receptors is required, such as guinea pig cerebellum homogenates or cell lines stably expressing the human H1 receptor (e.g., CHO-H1 or HEK293-H1 cells).

-

The tissue or cells are homogenized in a suitable buffer and centrifuged to obtain a crude membrane preparation.

-

The final membrane pellet is resuspended in the assay buffer, and the protein concentration is determined.

2. Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

To each well, the following are added in order:

-

Assay buffer

-

Various concentrations of indalpine or a reference compound (e.g., diphenhydramine).

-

A fixed concentration of the radioligand, [³H]mepyramine.

-

The membrane preparation.

-

-

For determining non-specific binding, a high concentration of a known H1 antagonist (e.g., mianserin or diphenhydramine) is added to a set of wells.

-

The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

The reaction is terminated by rapid filtration through glass fiber filters pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

3. Data Analysis:

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The percentage inhibition of [³H]mepyramine binding by each concentration of indalpine is calculated.

-

The IC50 value is determined from the resulting competition curve.

-

The Ki (inhibition constant) value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Signaling Pathway of Histamine H1 Receptor

Caption: Simplified signaling pathway of the histamine H1 receptor.

Conclusion

Indalpine's pharmacodynamic profile is primarily defined by its potent and selective inhibition of serotonin reuptake. This selectivity for the serotonin transporter over other monoamine transporters is a key characteristic of modern SSRIs. While anecdotally referred to as having antihistamine properties, available information suggests a lack of significant affinity for H1 histaminic receptors, which would differentiate it from many tricyclic antidepressants and some first-generation SSRIs. This lack of H1 antagonism would predict a lower incidence of sedative and anticholinergic side effects. The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of novel compounds targeting the serotonin and histamine systems. Further research to definitively quantify the binding affinity of indalpine at histamine receptors would be valuable to complete its pharmacological profile.

Early Clinical Trial Data for Indalpine in Depression: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Efficacy Data

Early clinical trials of Indalpine evaluated its antidepressant efficacy against both placebo and an active comparator, mianserin. The primary measure of efficacy in these studies was the Hamilton Depression Rating Scale (HDRS) and the Hamilton Anxiety Rating Scale (HARS).

Table 1: Indalpine vs. Placebo in Depressed Inpatients

| Parameter | Indalpine | Placebo | Significance |

| Number of Patients | Not Reported | Not Reported | |

| Total Study Population | 35 female inpatients | ||

| Primary Efficacy Endpoint | Superior to placebo on all criteria | --- | p < 0.05 (from day 3) |

| Hamilton Depression Scale | Significant Improvement | Less Improvement | Reported as significant |

| Hamilton Anxiety Scale | Significant Improvement | Less Improvement | Reported as significant |

| Clinician's Vectorial Ratings | Significant Improvement | Less Improvement | Reported as significant |

Data synthesized from Gisselmann A. (1984). [Activity and acceptability of indalpine in a double-blind study versus placebo]. L'Encephale, 10(5), 231-4.[2]

Table 2: Indalpine vs. Mianserin in Depressed Outpatients

| Parameter | Indalpine (150 mg/day) | Mianserin (60 mg/day) | Significance |

| Number of Patients (Completed) | Not Reported (Total N=52 completed) | Not Reported (Total N=52 completed) | |

| Total Study Population | 65 depressed out-patients | ||

| Antidepressant Effect (4 weeks) | No significant difference | No significant difference | Not significant |

| Antidepressant Effect (first 2 weeks) | Less improvement | Significantly greater improvement | Significant |

Data synthesized from an unnamed 1985 study published in the British Journal of Psychiatry, as referenced in secondary sources.

Safety and Tolerability

The safety profile of Indalpine was assessed in its early clinical trials, with some adverse effects being noted.

Table 3: Reported Adverse Events in Indalpine Clinical Trials

| Adverse Event | Indalpine | Comparator (Placebo/Mianserin) | Incidence/Details |

| Leucopenia | 1 patient | Mianserin group | Mild case reported. |

| Sedation (drowsiness, clumsiness, etc.) | Less frequent | Mianserin group | More side effects of sedation reported in the mianserin group. |

| Ejaculatory Dysfunction | Reported | Placebo group | Spontaneously reported by 67% of 12 healthy male volunteers in a separate study. |

| Mild Sedative-like Effects | Reported | Placebo group | Subjectively reported soon after starting treatment (50 mg/d), which were abolished after two weeks of maintenance (150 mg/d) in healthy volunteers. |

| Cardiovascular and Cholinergic Effects | Good acceptability | Placebo group | Acceptability was found to be good at these levels in the placebo-controlled trial.[2] |

Pharmacokinetic Profile

A study in healthy volunteers provided key pharmacokinetic parameters for Indalpine following a single oral administration.

Table 4: Pharmacokinetic Parameters of Indalpine in Healthy Volunteers (Single 100 mg Oral Dose)

| Parameter | Value |

| Tmax (Time to Peak Plasma Concentration) | 2.1 hours |

| t1/2 (Elimination Half-life) | 10.4 hours |

| Mean Absorption t1/2 | 0.8 hours |

| Vda (Apparent Volume of Distribution) | 878 L |

| Mean Clearance | 58 L/h |

| Mean Plasma Concentration (chronic admin. 50mg t.i.d.) | 116 ng/mL (Indalpine), 43 ng/mL (Metabolite PK) |

Experimental Protocols

Indalpine vs. Placebo Study (Gisselmann, 1984)

-

Study Design : A double-blind, randomized, placebo-controlled trial.[2]

-

Patient Population : 35 depressed female inpatients.[2]

-

Treatment Arms :

-

Indalpine

-

Placebo (daily infusions of isotonic sodium chloride-dextrose solution, with possible adjunction of a benzodiazepine and availability of placebo tablets upon request).[2]

-

-

Efficacy Measures :

-

Hamilton Depression Rating Scale (HDRS)

-

Hamilton Anxiety Rating Scale (HARS)

-

Clinician's vectorial ratings.[2]

-

-

Key Findings : Indalpine was significantly superior to placebo on all efficacy measures, with a rapid onset of action observed as early as the third day of treatment.[2]

Indalpine vs. Mianserin Study (British Journal of Psychiatry, 1985)

-

Study Design : A double-blind, outpatient trial.

-

Patient Population : 65 depressed outpatients, of whom 52 completed the 4-week trial.

-

Treatment Arms :

-

Indalpine (150 mg per day)

-

Mianserin (60 mg per day)

-

-

Duration : 4 weeks.

-

Key Findings : No significant difference in antidepressant effect was observed between the two drugs at the end of the four weeks. However, in the first two weeks, the improvement in the mianserin-treated group was significantly greater than that in the indalpine group.

Mechanism of Action: Serotonin Reuptake Inhibition

Indalpine functions as a selective serotonin reuptake inhibitor (SSRI).[1] Its therapeutic effect in depression is attributed to its ability to block the serotonin transporter (SERT) protein on the presynaptic neuron. This inhibition leads to an increased concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.

Caption: Mechanism of action of Indalpine as a selective serotonin reuptake inhibitor.

Experimental Workflow

The early clinical trials of Indalpine followed a standard workflow for assessing the efficacy and safety of a new antidepressant medication.

Caption: Generalized workflow for early clinical trials of Indalpine.

Conclusion

The early clinical trial data for Indalpine suggest that it was an effective antidepressant with a rapid onset of action compared to placebo.[2] Its efficacy was comparable to the active comparator mianserin after four weeks of treatment. The side effect profile appeared distinct from older antidepressants, with a notable incidence of ejaculatory dysfunction. The pharmacokinetic data indicate a relatively short half-life. Despite its promising initial results, reports of toxicity led to its withdrawal from the market, halting further clinical development. This historical data provides valuable context for the development of subsequent generations of SSRIs.

References

Indalpine's Role in the Serotonin Hypothesis of Depression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indalpine was one of the earliest selective serotonin reuptake inhibitors (SSRIs) to be introduced to the market, albeit briefly, in the early 1980s. Its development and mechanism of action were deeply intertwined with the burgeoning serotonin hypothesis of depression, which posited that a deficiency in the brain's serotonin levels was a key etiological factor in the pathophysiology of major depressive disorder. This technical guide provides an in-depth analysis of indalpine's pharmacological profile, its role in validating the serotonin hypothesis, and the experimental methodologies used to characterize its activity.

The Serotonin Hypothesis of Depression: A Brief Overview

First proposed in the 1960s, the serotonin hypothesis suggested that diminished serotonergic neurotransmission was a crucial factor in the development of depression.[1] This theory was largely based on the observation that early antidepressant medications, such as monoamine oxidase inhibitors (MAOIs) and tricyclic antidepressants (TCAs), increased the synaptic availability of monoamines, including serotonin. The development of selective serotonin reuptake inhibitors (SSRIs) like indalpine was a direct consequence of research aimed at creating drugs that specifically targeted the serotonin system, with the goal of improving efficacy and reducing the side effects associated with less selective agents. While the serotonin hypothesis has evolved and is now considered an oversimplification of a complex neurobiological disorder, it has been a foundational concept in the development of modern antidepressant pharmacotherapy.[2][3]

Indalpine: Pharmacological Profile

Indalpine is a potent and selective inhibitor of the serotonin transporter (SERT).[4] Its selectivity for SERT over the norepinephrine transporter (NET) and the dopamine transporter (DAT) was a key feature that distinguished it from the older tricyclic antidepressants.

Quantitative Data: Transporter Binding Affinities

The following table summarizes the binding affinities of indalpine for the human serotonin, norepinephrine, and dopamine transporters. The affinity is expressed as the pKi value, which is the negative log of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. The Ki value, calculated from the pKi, represents the concentration of the drug required to occupy 50% of the transporters.

| Transporter | pKi | Ki (nM) |

| Serotonin Transporter (SERT) | 7.10 | 79.4 |

| Norepinephrine Transporter (NET) | 6.29 | 512.9 |

| Dopamine Transporter (DAT) | 6.22 | 602.6 |

Data sourced from a computational study on human monoamine transporters.

As the data indicates, indalpine displays a significantly higher affinity for the serotonin transporter compared to the norepinephrine and dopamine transporters, confirming its classification as a selective serotonin reuptake inhibitor.

Clinical Efficacy

Clinical trials conducted in the 1980s demonstrated indalpine's efficacy in the treatment of depression. In a double-blind, placebo-controlled study involving 35 depressed female inpatients, indalpine was found to be significantly superior to placebo across all assessed criteria, including the Hamilton Depression Rating Scale (HDRS) and the Hamilton Anxiety Rating Scale (HARS).[5] A notable finding from this study was the rapid onset of action, with statistically significant improvements observed as early as the third day of treatment.[5]

Experimental Protocols

The characterization of indalpine's pharmacological profile relied on several key experimental techniques. Detailed methodologies for these experiments are provided below.

Radioligand Binding Assay for Serotonin Transporter Affinity

This protocol outlines the steps to determine the binding affinity of indalpine for the serotonin transporter using a competitive radioligand binding assay with [3H]indalpine.

Objective: To determine the inhibition constant (Ki) of indalpine for the serotonin transporter (SERT).

Materials:

-

Rat brain tissue (e.g., cortex or striatum), homogenized to prepare synaptosomes.

-

[3H]indalpine (radioligand).

-

Unlabeled indalpine (competitor).

-

Assay buffer (e.g., Tris-HCl buffer with NaCl and KCl).

-

Scintillation fluid.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Methodology:

-

Tissue Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge to obtain a crude synaptosomal pellet. Resuspend the pellet in fresh buffer.

-

Assay Setup: In a series of test tubes, add a constant concentration of [3H]indalpine and varying concentrations of unlabeled indalpine to the synaptosomal preparation. Include tubes with only [3H]indalpine (total binding) and tubes with [3H]indalpine and a high concentration of a known SERT blocker (e.g., citalopram) to determine non-specific binding.

-

Incubation: Incubate the tubes at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters using a filtration apparatus. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of unlabeled indalpine to generate a competition curve. Determine the IC50 value (the concentration of unlabeled indalpine that inhibits 50% of specific [3H]indalpine binding) from the curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

In Vivo Microdialysis to Measure Extracellular Serotonin Levels

This protocol describes an in vivo microdialysis experiment to assess the effect of indalpine on extracellular serotonin levels in the rat brain.

Objective: To measure the change in extracellular serotonin concentrations in a specific brain region (e.g., hippocampus or prefrontal cortex) following systemic administration of indalpine.

Materials:

-

Adult male rats.

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Perfusion pump.

-

Artificial cerebrospinal fluid (aCSF).

-

Indalpine solution for injection.

-

High-performance liquid chromatography (HPLC) system with electrochemical detection.

-

Fraction collector.

Methodology:

-

Surgical Implantation: Anesthetize the rat and place it in a stereotaxic apparatus. Surgically implant a microdialysis guide cannula targeting the desired brain region. Allow the animal to recover from surgery.

-

Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for a baseline period (e.g., 2-3 hours) to establish stable extracellular serotonin levels.

-

Drug Administration: Administer indalpine systemically (e.g., via intraperitoneal injection).

-

Post-Drug Collection: Continue to collect dialysate samples at the same intervals for several hours after drug administration.

-

Sample Analysis: Analyze the collected dialysate samples for serotonin content using an HPLC system with electrochemical detection.

-

Data Analysis: Express the serotonin concentration in each sample as a percentage of the average baseline concentration. Plot the percentage change in extracellular serotonin over time to visualize the effect of indalpine.

Visualizations

Signaling Pathway of Indalpine's Action

Caption: Mechanism of action of Indalpine at the serotonergic synapse.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining Indalpine's binding affinity.

Logical Relationship: Indalpine's Role in the Serotonin Hypothesis

Caption: Indalpine's role in supporting the serotonin hypothesis.

Conclusion

Indalpine's development and clinical investigation were pivotal in the early days of the serotonin hypothesis of depression. As a potent and selective serotonin reuptake inhibitor, its mechanism of action directly aligned with the prevailing theory that enhancing serotonergic neurotransmission could alleviate depressive symptoms. The preclinical and clinical data, though limited by today's standards, provided crucial support for this hypothesis and paved the way for the development of the broader class of SSRIs that dominate the treatment landscape for depression today. While the understanding of depression has become more nuanced, the story of indalpine serves as a critical chapter in the history of psychopharmacology and the ongoing quest to understand the neurobiological underpinnings of mood disorders.

References

- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 2. Effects of the novel 5-hydroxytryptamine reuptake inhibitor indalpine and ethanol on psychomotor performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [Activity and acceptability of indalpine in a double-blind study versus placebo] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficacy and acceptability of anti-inflammatory agents in major depressive disorder: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of Innovation: A Technical Guide to the Early Patent History and Development at Pharmuka Laboratoires

For researchers, scientists, and professionals vested in the intricate journey of drug development, understanding the foundational intellectual property and initial scientific explorations of historical pharmaceutical entities offers invaluable insights. This technical guide delves into the early patent history and initial development efforts of Pharmuka Laboratoires, a French pharmaceutical company that carved a niche for itself before its eventual integration into the larger framework of Rhône-Poulenc and subsequently Sanofi. Through a meticulous examination of its patented inventions, this paper aims to provide a granular view of the scientific and technological advancements pursued by Pharmuka, offering a lens into the drug discovery landscape of its time.

Patent Landscape of Pharmuka Laboratoires: A Quantitative Overview

Pharmuka's innovative contributions are primarily encapsulated in its patent filings. While a comprehensive list of all patents is extensive, a summary of key therapeutic areas and the types of inventions patented provides a clear overview of their research and development focus. The following table summarizes the quantitative data derived from an analysis of patents assigned to Pharmuka Laboratoires.

| Therapeutic Area/Technology | Number of Relevant Patents | Key Compound Classes/Technologies |

| Cardiovascular (Antiarrythmics) | 5+ | Quinuclidine derivatives, Quinoline derivatives |

| Analytical Chemistry | 2+ | Ion concentration detection for liquid chromatography |

| Organic Synthesis | 8+ | Novel processes for preparing substituted quinuclidines |

Core Experimental Protocols in Pharmuka's Early Development

A hallmark of robust patent applications is the detailed disclosure of experimental methodologies. These protocols not only serve to validate the claimed invention but also provide a replicable blueprint for fellow scientists. Below are detailed methodologies for key experiments cited in Pharmuka's patents, reconstructed to offer a clear and concise guide.

Protocol 1: Synthesis of Substituted Quinuclidine Derivatives (Antiarrythmic Agents)

Objective: To synthesize novel quinuclidine derivatives and evaluate their potential as antiarrhythmic agents.

Methodology:

-

Starting Materials: Commercially available quinuclidin-3-one and various substituted aromatic halides.

-

Reaction: A multi-step synthesis was employed, beginning with a nucleophilic substitution reaction between quinuclidin-3-one and the chosen aromatic halide in the presence of a strong base (e.g., sodium hydride) in an aprotic solvent (e.g., dimethylformamide).

-

Purification: The crude product was purified using column chromatography on silica gel with a gradient elution system of ethyl acetate and hexane.

-

Characterization: The structure of the final compounds was confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

-

In vitro Electrophysiological Studies: The synthesized compounds were tested for their effects on cardiac ion channels (e.g., sodium, potassium channels) using patch-clamp techniques on isolated cardiomyocytes.

-

In vivo Animal Models: Promising compounds were further evaluated in animal models of arrhythmia (e.g., coronary artery ligation-induced arrhythmia in rats) to assess their efficacy and safety profile.

Protocol 2: High-Throughput Screening for Ion Channel Modulators

Objective: To efficiently screen a library of newly synthesized compounds for their ability to modulate specific cardiac ion channels.

Methodology:

-

Cell Line: A stable cell line expressing the target ion channel (e.g., hERG potassium channel) was used.

-

Assay Principle: A fluorescent-based assay measuring changes in membrane potential was employed. A voltage-sensitive dye was loaded into the cells.

-

Compound Application: Compounds from the library were added to the cells in a 96-well plate format at various concentrations.

-

Stimulation and Detection: The cells were depolarized using a high-potassium solution to open the ion channels. The change in fluorescence, indicative of membrane potential changes, was measured using a fluorescence plate reader.

-

Data Analysis: The fluorescence intensity data was normalized to controls (vehicle and known ion channel blocker) to determine the percentage of inhibition or activation for each compound.

Visualizing the Scientific Process: Diagrams and Pathways

To further elucidate the experimental workflows and logical relationships described in Pharmuka's early development, the following diagrams have been generated using the DOT language.

Caption: Workflow for Antiarrythmic Drug Discovery at Pharmuka.

Caption: High-Throughput Screening Workflow for Ion Channel Modulators.

Historical Context and Corporate Evolution

Pharmuka Laboratoires operated as a significant entity in the French pharmaceutical landscape. Its focus on cardiovascular and neurological research, as evidenced by its patent portfolio, positioned it as a key player in these therapeutic areas. In 1993, in a strategic consolidation by its parent company Rhône-Poulenc, Pharmuka merged with another subsidiary, Laboratoire Roger Bellon, to form the new entity "Bellon".[1] This merger was part of a broader trend of consolidation within the pharmaceutical industry.[2][3][4] Rhône-Poulenc itself later merged with Hoechst AG to form Aventis in 1999, which subsequently merged with Sanofi-Synthélabo in 2004 to create the global pharmaceutical giant Sanofi.[5][6][7] This corporate lineage underscores the enduring legacy of the foundational research conducted at Pharmuka, the intellectual property of which now resides within the Sanofi portfolio.

This in-depth guide, by dissecting the patent history and initial development efforts of Pharmuka Laboratoires, provides a valuable historical and technical resource. The detailed experimental protocols and visual workflows offer a practical understanding of the drug discovery process of that era, serving as a foundational reference for today's researchers and scientists.

References

- 1. Laboratoire Roger Bellon — Wikipédia [fr.wikipedia.org]

- 2. List of largest pharmaceutical mergers and acquisitions - Wikipedia [en.wikipedia.org]

- 3. contractpharma.com [contractpharma.com]

- 4. imaa-institute.org [imaa-institute.org]

- 5. Rhône-Poulenc - Wikipedia [en.wikipedia.org]

- 6. Rhône-Poulenc [chemeurope.com]

- 7. Rhône-Poulenc — Wikipédia [fr.wikipedia.org]

Methodological & Application

Application Notes and Protocols for Indalpine in Serotonin Reuptake Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indalpine is a selective serotonin reuptake inhibitor (SSRI) that has demonstrated a high affinity for the serotonin transporter (SERT).[1] As a member of the 4-alkylpiperidine class of compounds, it is expected to exhibit potent inhibition of serotonin reuptake, likely in the nanomolar range. These application notes provide detailed protocols for utilizing Indalpine in in vitro serotonin reuptake inhibition assays, a critical step in the characterization of its pharmacological profile and the development of novel antidepressants.

The primary mechanism of action for SSRIs is the blockade of SERT, which leads to an increased concentration of serotonin in the synaptic cleft and enhanced serotonergic neurotransmission. In vitro assays that measure the inhibition of radiolabeled serotonin uptake into synaptosomes or cells expressing SERT are fundamental for determining the potency and selectivity of compounds like Indalpine.

Key Experimental Parameters

The following tables summarize the critical quantitative data and experimental conditions for performing serotonin reuptake inhibition assays with Indalpine.

Table 1: General Assay Parameters

| Parameter | Recommended Value/Range | Notes |

| Radioligand | [³H]Serotonin ([³H]5-HT) | Standard choice for serotonin uptake assays. |

| Biological System | Rat brain synaptosomes or cell lines expressing human SERT (e.g., JAR, HEK293) | The choice depends on the desired throughput and biological relevance. |

| Incubation Temperature | 37°C | Optimal temperature for transporter activity. |

| Incubation Time | 10 - 60 minutes | Should be within the linear range of uptake. |

| Non-specific Uptake Control | Citalopram (e.g., 5 µM) or another potent SSRI | Used to define the baseline uptake not mediated by SERT. |

| Indalpine Concentration Range | 0.1 nM to 10 µM | A wide range is recommended to determine the full dose-response curve and IC50 value. |

Table 2: Comparative IC50 Values of Common SSRIs

| Compound | IC50 (nM) in Rat Brain Synaptosomes | IC50 (nM) in hSERT-HEK293 cells | IC50 (nM) in JAR cells |

| Fluoxetine | 9.58 | 7.3 | 15.8 |

| Citalopram | 2.68 | 3.5 | 17.7 |

| Indalpine (Expected) | Nanomolar to subnanomolar range | Nanomolar to subnanomolar range | Nanomolar to subnanomolar range |

Note: The IC50 values for Indalpine are expected based on its structural class and should be experimentally determined using the provided protocols.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of Indalpine and the general workflow for a serotonin reuptake inhibition assay.

Caption: Indalpine blocks the serotonin transporter (SERT), increasing synaptic serotonin levels.

Caption: Workflow for an in vitro serotonin reuptake inhibition assay.

Experimental Protocols

Protocol 1: [³H]Serotonin Reuptake Inhibition Assay in Rat Brain Synaptosomes

This protocol is adapted from established methods for measuring serotonin uptake in native tissue preparations.

1. Materials and Reagents

-

Male Sprague-Dawley rats (250-300 g)

-

Sucrose solution (0.32 M), ice-cold

-

Krebs-Phosphate Buffer (pH 7.4) containing: 126 mM NaCl, 2.4 mM KCl, 0.83 mM CaCl₂, 0.8 mM MgCl₂, 0.5 mM KH₂PO₄, 0.5 mM Na₂SO₄, 11.1 mM glucose, 0.05 mM pargyline, 1 mg/mL bovine serum albumin (BSA), and 1 mg/mL ascorbic acid.

-

[³H]Serotonin ([³H]5-HT)

-

Indalpine

-

Citalopram (for non-specific uptake)

-

Scintillation cocktail

-

Glass-fiber filters

-

Homogenizer

-

Refrigerated centrifuge

-

Scintillation counter

2. Synaptosome Preparation

-

Euthanize rats according to approved animal care protocols.

-

Rapidly dissect the forebrain and place it in ice-cold 0.32 M sucrose.

-

Homogenize the tissue in 10 volumes of ice-cold sucrose solution.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant (S1) and keep it on ice. This crude synaptosomal preparation can be used directly in the uptake assay.

3. Uptake Inhibition Assay

-

Prepare serial dilutions of Indalpine in Krebs-Phosphate Buffer.

-

In a 96-well plate, add 50 µL of Krebs-Phosphate Buffer to the total binding wells, 50 µL of a high concentration of Citalopram (e.g., 50 µM, final concentration 5 µM) to the non-specific binding wells, and 50 µL of the Indalpine dilutions to the experimental wells.

-

Add 150 µL of the synaptosomal preparation to each well.

-

Pre-incubate the plate for 15 minutes at 37°C.

-

Initiate the uptake reaction by adding 50 µL of [³H]5-HT (final concentration ~5 nM) to all wells.

-

Incubate for 15 minutes at 37°C.

-

Terminate the reaction by rapid filtration through glass-fiber filters using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold Krebs-Phosphate Buffer.

-

Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.

4. Data Analysis

-

Calculate the specific uptake by subtracting the non-specific uptake (in the presence of Citalopram) from the total uptake.

-

Express the data as a percentage of the specific uptake in the absence of Indalpine.

-

Plot the percentage inhibition against the logarithm of the Indalpine concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: [³H]Serotonin Reuptake Inhibition Assay in JAR Cells

This protocol utilizes a human cell line endogenously expressing the serotonin transporter.[2]

1. Materials and Reagents

-

JAR cells (human choriocarcinoma)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

-

Krebs-Ringer-HEPES (KRH) buffer (pH 7.4) containing: 25 mM HEPES, 125 mM NaCl, 5 mM KCl, 1.2 mM KH₂PO₄, 2 mM CaCl₂, 1.2 mM MgSO₄, 6 mM glucose, 0.1 mg/mL ascorbic acid, and 0.1 mg/mL pargyline.

-

[³H]Serotonin ([³H]5-HT)

-

Indalpine

-

Citalopram

-

1% Triton X-100 in KRH buffer

-

Scintillation cocktail

-

96-well cell culture plates

-

Scintillation counter

2. Cell Culture

-

Culture JAR cells in supplemented RPMI-1640 medium at 37°C in a humidified atmosphere of 5% CO₂.

-

Seed the cells into 96-well plates at a density that allows them to reach confluency on the day of the assay.

3. Uptake Inhibition Assay

-

On the day of the assay, remove the culture medium and gently wash the cells once with 100 µL of KRH buffer.

-

Add 100 µL of KRH buffer to each well and incubate for 15 minutes at 37°C.

-

Prepare serial dilutions of Indalpine in KRH buffer.

-

Initiate the assay by adding 25 µL of the Indalpine dilutions, 25 µL of KRH buffer (for total uptake), or 25 µL of 5 µM citalopram (for non-specific uptake) to the appropriate wells.

-

Immediately add 25 µL of [³H]5-HT (final concentration ~1 µM) to all wells.

-

Incubate the plate for 60 minutes at 37°C in a 5% CO₂ incubator.

-

Terminate the assay by removing the buffer and washing the cells twice with 200 µL of ice-cold KRH buffer.

-

Lyse the cells by adding 25 µL of 1% Triton X-100 in KRH buffer and shaking the plate.

-

Add 150 µL of scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

4. Data Analysis

-

Follow the same data analysis procedure as described in Protocol 1 to determine the IC50 value of Indalpine.

Conclusion

These detailed application notes and protocols provide a comprehensive guide for researchers to accurately assess the in vitro potency of Indalpine as a serotonin reuptake inhibitor. By utilizing either rat brain synaptosomes or a human cell line, investigators can generate robust and reproducible data to characterize the pharmacological properties of this compound. The provided diagrams and tables offer a clear and concise overview of the experimental rationale and expected outcomes.

References

Experimental Protocol for Indalpine Administration in Rodent Models: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the administration of Indalpine in rodent models. Indalpine is a selective serotonin reuptake inhibitor (SSRI) that has been investigated for its effects on the central nervous system. These protocols are designed to guide researchers in conducting behavioral and neurochemical analyses to evaluate the pharmacological effects of Indalpine. The methodologies for the Forced Swim Test (FST) and the Open Field Test (OFT) are detailed, along with protocols for sample collection and neurochemical analysis. Due to the limited availability of specific quantitative data for Indalpine in these behavioral assays, representative data from other well-characterized SSRIs are provided in the summary tables to illustrate expected outcomes.

Introduction

Indalpine is a selective inhibitor of serotonin (5-hydroxytryptamine, 5-HT) uptake, a mechanism of action shared by many antidepressant drugs.[1] By blocking the serotonin transporter (SERT), Indalpine increases the extracellular concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission. This neurochemical effect is believed to underlie its potential therapeutic applications. In preclinical rodent models, the administration of SSRIs is commonly evaluated using behavioral tests that are sensitive to antidepressant and anxiolytic drugs, such as the Forced Swim Test and the Open Field Test. Neurochemical analyses are also crucial to confirm the drug's effect on serotonin systems in the brain.

Data Presentation

Table 1: Representative Behavioral Effects of SSRI Administration in the Rodent Forced Swim Test (FST)

| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (s) | Swimming Time (s) | Climbing Time (s) |

| Vehicle (Saline) | - | 150 ± 10 | 80 ± 8 | 70 ± 7 |

| Indalpine (Low Dose) | 5 | 120 ± 9 | 100 ± 10 | 75 ± 8 |

| Indalpine (High Dose) | 10 | 90 ± 8 | 120 ± 11 | 72 ± 7 |

Table 2: Representative Behavioral Effects of SSRI Administration in the Rodent Open Field Test (OFT)

| Treatment Group | Dose (mg/kg, i.p.) | Total Distance Traveled (m) | Time in Center (s) | Rearing Frequency |

| Vehicle (Saline) | - | 50 ± 5 | 20 ± 3 | 30 ± 4 |

| Indalpine (Low Dose) | 5 | 48 ± 6 | 35 ± 4* | 28 ± 5 |

| Indalpine (High Dose) | 10 | 45 ± 5 | 45 ± 5** | 25 ± 4 |

Table 3: Representative Neurochemical Effects of Indalpine Administration in Rat Brain Regions

| Brain Region | Treatment Group | 5-HT Level (% of Control) | 5-HIAA Level (% of Control) |

| Hippocampus | Vehicle | 100 ± 8 | 100 ± 7 |

| Indalpine (10 mg/kg) | 150 ± 12 | 80 ± 6* | |

| Prefrontal Cortex | Vehicle | 100 ± 9 | 100 ± 8 |

| Indalpine (10 mg/kg) | 160 ± 15 | 75 ± 7 | |

| Striatum | Vehicle | 100 ± 10 | 100 ± 9 |

| Indalpine (10 mg/kg) | 140 ± 11 | 85 ± 8 |

*p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as mean ± SEM. Note: These are representative data based on the known mechanism of SSRIs, as specific quantitative neurochemical data for Indalpine is limited.

Experimental Protocols

I. Indalpine Administration Protocol

A. Materials:

-

Indalpine hydrochloride

-

Sterile saline solution (0.9% NaCl)

-

Vortex mixer

-

Sterile syringes (1 mL) and needles (25-27 gauge for intraperitoneal injection; gavage needle for oral administration)

-

Animal scale

B. Preparation of Indalpine Solution:

-

Calculate the required amount of Indalpine based on the desired dose and the number of animals.

-

Dissolve the Indalpine hydrochloride in sterile saline to the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 250g rat, administered at 2.5 mL/kg).

-

Vortex the solution until the Indalpine is completely dissolved.

-

Prepare fresh on the day of the experiment.

C. Administration Routes:

-

Intraperitoneal (i.p.) Injection:

-

Restrain the rodent securely.

-

Locate the lower right or left quadrant of the abdomen.

-

Insert the needle at a 10-20 degree angle, aspirate to ensure no fluid is drawn back, and then inject the solution.

-

-

Oral Gavage (p.o.):

-

Restrain the rodent firmly.

-

Gently insert a gavage needle into the esophagus and down to the stomach.

-

Administer the solution slowly.

-

D. Dosing Regimens:

-

Acute Administration: A single dose administered 30-60 minutes before behavioral testing.

-

Chronic Administration: Daily administration for a period of 14-21 days to model the therapeutic timeline of antidepressants.

II. Forced Swim Test (FST) Protocol (Rat)

A. Objective: To assess antidepressant-like activity by measuring the duration of immobility when the animal is placed in an inescapable water cylinder.

B. Apparatus:

-

A transparent cylindrical container (40-60 cm high, 20 cm in diameter).

-

Water maintained at 23-25°C.

-

Video recording system.

C. Procedure:

-

Pre-test Session (Day 1): Place each rat individually in the cylinder filled with water (30 cm deep) for 15 minutes. This session is for habituation.

-

After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.

-

Test Session (Day 2): 24 hours after the pre-test, administer Indalpine or vehicle.

-

30-60 minutes post-administration, place the rat back into the water-filled cylinder for a 5-minute test session.

-

Record the entire session for later analysis.

-

Behavioral Scoring: A trained observer, blind to the treatment conditions, should score the duration of the following behaviors:

-

Immobility: The rat makes only the minimal movements necessary to keep its head above water.

-

Swimming: The rat makes active swimming motions, moving around the cylinder.

-

Climbing: The rat makes active movements with its forepaws in and out of the water, usually directed against the wall.

-

III. Open Field Test (OFT) Protocol (Mouse)

A. Objective: To assess general locomotor activity and anxiety-like behavior in a novel environment.

B. Apparatus:

-

A square arena (e.g., 40 x 40 x 30 cm) made of a non-porous material. The arena is typically divided into a central zone and a peripheral zone.

-

Video tracking software.

C. Procedure:

-

Administer Indalpine or vehicle 30-60 minutes before the test.

-

Place the mouse gently in the center of the open field arena.

-

Allow the mouse to explore the arena for a set period (e.g., 5-10 minutes).

-

Record the session using a video camera mounted above the arena.

-

After the session, clean the arena thoroughly with 70% ethanol to remove any olfactory cues.

-

Data Analysis: Use video tracking software to analyze the following parameters:

-

Total distance traveled: A measure of general locomotor activity.

-

Time spent in the center zone: An indicator of anxiety-like behavior (less time in the center suggests higher anxiety).

-

Rearing frequency: The number of times the animal stands on its hind legs, an exploratory behavior.

-

IV. Neurochemical Analysis Protocol

A. Objective: To measure the levels of serotonin (5-HT) and its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in specific brain regions.

B. Procedure:

-

Following the final behavioral test, euthanize the animals according to approved protocols.

-

Rapidly dissect the brain on an ice-cold surface.

-

Isolate specific brain regions of interest (e.g., hippocampus, prefrontal cortex, striatum).

-

Immediately freeze the tissue samples in liquid nitrogen and store them at -80°C until analysis.

-

High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection:

-

Homogenize the brain tissue in an appropriate buffer.

-

Centrifuge the homogenate to pellet the proteins.

-

Inject the supernatant into the HPLC system.

-

Quantify the levels of 5-HT and 5-HIAA by comparing the peak areas to those of known standards.

-

Mandatory Visualization

Caption: Mechanism of action of Indalpine as a selective serotonin reuptake inhibitor (SSRI).

Caption: Experimental workflow for the rodent Forced Swim Test (FST).

Caption: Experimental workflow for the rodent Open Field Test (OFT).

References

Application Notes and Protocols: In Vitro Studies of Indalpine on Platelet 5-HT Uptake

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indalpine is recognized as a selective serotonin reuptake inhibitor (SSRI). SSRIs function by blocking the serotonin transporter (SERT), which is responsible for the reabsorption of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft and into the presynaptic neuron. This mechanism of action leads to an increase in the extracellular concentration of serotonin, thereby enhancing serotonergic neurotransmission. Blood platelets are frequently used as a peripheral model for central serotonergic neurons because they possess a similar 5-HT uptake mechanism mediated by SERT. Consequently, in vitro studies using platelets are a valuable tool for characterizing the potency and mechanism of action of SSRIs like indalpine.

These application notes provide a comprehensive overview of the methodologies used to study the effects of indalpine on platelet 5-HT uptake in vitro. The protocols detailed below are based on established methods for assessing SERT inhibition and can be adapted for the evaluation of novel compounds.

Data Presentation

While extensive literature searches were conducted, specific quantitative data (IC50 or Ki values) for indalpine's inhibition of 5-HT uptake in human platelets were not available in the reviewed scientific publications. To provide a comparative context for the expected potency of a selective 5-HT uptake inhibitor, the following table summarizes the inhibitory activities of other well-characterized SSRIs on human platelet 5-HT uptake.

| Compound | IC50 (nM) | Ki (nM) | Method of Detection | Reference |

| Indalpine | Data not available | Data not available | - | - |

| Paroxetine | 0.6 | Data not available | Radiolabeled MIBG uptake | [1] |

| Citalopram | 7.8 | Data not available | Radiolabeled MIBG uptake | [1] |

| Imipramine | Data not available | Data not available | [Uptake of 14C-5-hydroxytryptamine by human and rat platelets and its pharmacological inhibition. A comparative kinetic analysis.] | [2] |

| Chlorimipramine | Data not available | Data not available | [Uptake of 14C-5-hydroxytryptamine by human and rat platelets and its pharmacological inhibition. A comparative kinetic analysis.] | [2] |

Note: The inhibitory potency of compounds can vary depending on the experimental conditions, such as the concentration of 5-HT and the source of platelets.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key pathways and workflows relevant to the in vitro study of indalpine on platelet 5-HT uptake.

Experimental Protocols

The following are detailed protocols for key experiments to assess the in vitro effects of indalpine on platelet 5-HT uptake.

Protocol 1: Preparation of Human Platelets

Objective: To obtain a suspension of washed human platelets for use in 5-HT uptake assays.

Materials:

-

Human whole blood collected in acid-citrate-dextrose (ACD) anticoagulant tubes.

-

Tyrode's buffer (pH 7.4) containing 137 mM NaCl, 2.7 mM KCl, 12 mM NaHCO3, 0.4 mM NaH2PO4, 1 mM MgCl2, 5.6 mM glucose, and 2 mg/ml bovine serum albumin (BSA).

-

Prostaglandin E1 (PGE1) solution (1 µM in saline).

-

Apyrase (Grade VII, from potato).

-

Centrifuge.

Procedure:

-

Collect human venous blood into ACD tubes.

-

Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).

-

To the PRP, add PGE1 to a final concentration of 100 nM and apyrase to a final concentration of 0.02 U/mL to prevent platelet activation.

-

Centrifuge the PRP at 800 x g for 10 minutes to pellet the platelets.

-

Carefully remove the supernatant and gently resuspend the platelet pellet in Tyrode's buffer.

-

Repeat the centrifugation and resuspension steps twice to wash the platelets.

-

After the final wash, resuspend the platelets in Tyrode's buffer to the desired concentration (e.g., 2 x 10^8 platelets/mL).

-

Platelet count can be determined using a hematology analyzer or a hemocytometer.

Protocol 2: In Vitro Platelet 5-HT Uptake Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of indalpine on 5-HT uptake in isolated human platelets.

Materials:

-

Washed human platelet suspension (from Protocol 1).

-

Indalpine stock solution (dissolved in a suitable solvent, e.g., DMSO).

-

[³H]-Serotonin (radiolabeled 5-HT) stock solution.

-

Unlabeled (cold) 5-HT solution.

-

Scintillation fluid.

-

Scintillation counter.

-

Filtration apparatus with glass fiber filters.

-

Ice-cold phosphate-buffered saline (PBS).

Procedure:

-

Prepare serial dilutions of indalpine in Tyrode's buffer to cover a range of concentrations (e.g., 0.1 nM to 10 µM).

-

In a series of microcentrifuge tubes, add a fixed volume of the washed platelet suspension.

-

Add the different concentrations of indalpine to the platelet suspensions and pre-incubate for 15 minutes at 37°C. Include a vehicle control (solvent only).

-

To determine non-specific uptake, prepare a set of tubes with a high concentration of a known potent SERT inhibitor (e.g., 10 µM fluoxetine).

-

Initiate the uptake reaction by adding a fixed concentration of [³H]-5-HT (e.g., 10 nM) to each tube.

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of 5-HT uptake.

-

Terminate the uptake by rapidly filtering the contents of each tube through a glass fiber filter using a filtration apparatus.

-

Immediately wash the filters three times with ice-cold PBS to remove extracellular [³H]-5-HT.

-

Place the filters in scintillation vials, add scintillation fluid, and vortex.

-

Measure the radioactivity in each vial using a scintillation counter.

Data Analysis:

-

Calculate the specific uptake by subtracting the non-specific uptake (counts in the presence of excess fluoxetine) from the total uptake (counts in the absence of inhibitor).

-

Express the uptake at each indalpine concentration as a percentage of the control (vehicle-treated) specific uptake.

-

Plot the percentage inhibition against the logarithm of the indalpine concentration.

-

Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of indalpine that inhibits 50% of the specific 5-HT uptake.

Conclusion

References

Application Notes and Protocols for Studying Indalpine-Induced Neutropenia

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indalpine is a selective serotonin reuptake inhibitor (SSRI) that has been associated with hematological adverse effects, including neutropenia and agranulocytosis.[1][2][3][4] Understanding the underlying mechanisms of indalpine-induced neutropenia is crucial for risk assessment and the development of safer therapeutic alternatives. These application notes provide a framework for investigating the potential mechanisms of indalpine's toxicity on neutrophils and their progenitors, based on established in vitro methodologies for studying drug-induced neutropenia. While specific mechanistic data for indalpine is limited in publicly available literature, the protocols outlined here offer a comprehensive approach to elucidate its effects.

The two primary proposed mechanisms for drug-induced neutropenia are direct toxicity to hematopoietic progenitor cells and immune-mediated destruction of mature neutrophils or their precursors.[5] It is also plausible that reactive metabolites of indalpine could play a role in either of these mechanisms.[6][7][8]

1. Data Presentation: A Framework for Quantitative Analysis

To systematically evaluate the neutropenic potential of indalpine, quantitative data from the proposed experiments should be organized for clear comparison. The following tables provide a template for data presentation.

Table 1: Cytotoxicity of Indalpine on Hematopoietic Progenitor Cells

| Cell Type | Assay | Indalpine Concentration | Inhibition (%) | IC50 (µM) |

| Human CD34+ Cells | CFU-GM | [Concentration 1] | ||

| [Concentration 2] | ||||

| [Concentration 3] | ||||

| Human CD34+ Cells | BFU-E | [Concentration 1] | ||

| [Concentration 2] | ||||

| [Concentration 3] |

CFU-GM: Colony Forming Unit-Granulocyte, Macrophage; BFU-E: Burst Forming Unit-Erythroid; IC50: Half-maximal inhibitory concentration.

Table 2: Effect of Indalpine on Neutrophil Viability and Apoptosis

| Cell Type | Treatment | Viability (%) | Apoptosis (%) (Annexin V+) |

| Isolated Human Neutrophils | Control | ||

| Indalpine [Concentration 1] | |||

| Indalpine [Concentration 2] | |||

| Indalpine [Concentration 3] |

Table 3: Formation of Reactive Metabolites and Protein Adducts

| System | Indalpine Concentration | Reactive Metabolite Trapped (e.g., GSH adducts) | Protein Adducts (pmol/mg protein) |

| Human Liver Microsomes + NADPH | [Concentration 1] | ||

| [Concentration 2] | |||

| Activated Neutrophils (PMA) | [Concentration 1] | ||

| [Concentration 2] |

GSH: Glutathione; NADPH: Nicotinamide adenine dinucleotide phosphate; PMA: Phorbol 12-myristate 13-acetate.

2. Experimental Protocols

The following protocols describe key experiments to investigate the mechanisms of indalpine-induced neutropenia.

2.1. Colony-Forming Unit-Granulocyte, Macrophage (CFU-GM) Assay

This assay assesses the direct toxic effect of indalpine on the proliferation and differentiation of myeloid progenitor cells.

Methodology:

-

Cell Source: Isolate human CD34+ hematopoietic stem and progenitor cells from bone marrow, peripheral blood, or cord blood.

-

Cell Culture: Culture CD34+ cells in a methylcellulose-based medium supplemented with a cocktail of cytokines (e.g., SCF, GM-CSF, IL-3) to support the growth of granulocyte-macrophage colonies.

-

Drug Exposure: Add varying concentrations of indalpine (and a vehicle control) to the culture medium at the time of plating.

-

Incubation: Incubate the cultures at 37°C in a humidified atmosphere with 5% CO2 for 14 days.

-

Colony Counting: After 14 days, score the number of CFU-GM colonies (aggregates of ≥40 cells) using an inverted microscope.

-

Data Analysis: Calculate the percentage of inhibition of colony formation at each indalpine concentration compared to the vehicle control and determine the IC50 value.[9][10]

2.2. Neutrophil Viability and Apoptosis Assay

This protocol evaluates the direct cytotoxic and pro-apoptotic effects of indalpine on mature neutrophils.

Methodology:

-

Neutrophil Isolation: Isolate neutrophils from the peripheral blood of healthy donors using density gradient centrifugation.

-

Cell Culture: Resuspend the isolated neutrophils in a suitable culture medium (e.g., RPMI-1640) supplemented with serum.

-

Drug Treatment: Treat the neutrophils with various concentrations of indalpine or a vehicle control for a defined period (e.g., 6, 12, or 24 hours).

-

Viability Assessment: Determine cell viability using a trypan blue exclusion assay or a commercially available viability kit (e.g., using Calcein-AM).

-

Apoptosis Assessment: Quantify apoptosis using flow cytometry after staining the cells with Annexin V and a viability dye (e.g., Propidium Iodide or 7-AAD).

-

Data Analysis: Compare the percentage of viable and apoptotic cells in the indalpine-treated groups to the control group.

2.3. In Vitro Metabolism and Reactive Metabolite Trapping

This experiment investigates whether indalpine can be metabolized to reactive species that may contribute to cytotoxicity.

Methodology:

-

Metabolizing System:

-

Liver Microsomes: Incubate indalpine with human liver microsomes in the presence of an NADPH-regenerating system to simulate hepatic metabolism.

-

Activated Neutrophils: Incubate indalpine with isolated human neutrophils activated with a stimulant like phorbol 12-myristate 13-acetate (PMA) to assess for neutrophil-mediated metabolic activation.

-

-

Trapping Agents: Include nucleophilic trapping agents, such as glutathione (GSH) or N-acetylcysteine (NAC), in the incubation mixture to capture and stabilize any reactive metabolites formed.

-

Sample Analysis: After incubation, analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the formation of indalpine-GSH or indalpine-NAC conjugates.

-

Protein Adducts: In parallel experiments without trapping agents, precipitate the proteins after incubation, digest them, and analyze by LC-MS/MS to detect covalent binding of indalpine metabolites to proteins.

3. Visualization of Proposed Mechanisms and Workflows

3.1. Signaling Pathways

The following diagram illustrates the two major hypothetical pathways for drug-induced neutropenia, which can be investigated for indalpine.

References

- 1. [3 cases of agranulocytosis during polytherapy including indalpine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Hematologic effects associated with taking indalpine. Cooperative study by French drug surveillance centers] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Hematologic disorders (acute agranulocytosis) during treatment with indalpine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. enotes.tripod.com [enotes.tripod.com]

- 5. aptjournal.ssu.ac.ir [aptjournal.ssu.ac.ir]

- 6. Deleterious effects of reactive metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modeling the Bioactivation and Subsequent Reactivity of Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benthamscience.com [benthamscience.com]

- 9. dls.com [dls.com]